molecular formula C4H4O6Sn+2 B079199 2,3-Dihydroxybutanedioate;tin(4+) CAS No. 14844-29-2

2,3-Dihydroxybutanedioate;tin(4+)

Cat. No. B079199
CAS RN: 14844-29-2
M. Wt: 266.78 g/mol
InChI Key: BEDWIHMMPCXSCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxybutanedioate;tin(4+) is a chemical compound that is commonly used in scientific research. It is a tin complex of tartaric acid and is often used as a chiral ligand in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) is not well understood. It is believed to act as a Lewis acid, coordinating with other molecules to form chiral complexes. These complexes can then be used in asymmetric synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,3-Dihydroxybutanedioate;tin(4+). However, it is known to be a relatively non-toxic compound that is not harmful to humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydroxybutanedioate;tin(4+) in lab experiments is its ability to act as a chiral ligand in asymmetric synthesis. This allows researchers to synthesize chiral compounds in a more efficient and cost-effective manner. However, one limitation of using 2,3-Dihydroxybutanedioate;tin(4+) is that it is not suitable for all types of reactions and may not be effective in certain circumstances.

Future Directions

There are several future directions for research involving 2,3-Dihydroxybutanedioate;tin(4+). One area of interest is the development of new chiral ligands based on this compound. Researchers are also exploring the use of 2,3-Dihydroxybutanedioate;tin(4+) in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of chemistry.
Conclusion:
In conclusion, 2,3-Dihydroxybutanedioate;tin(4+) is a useful compound in scientific research, particularly in the field of asymmetric synthesis. Its ability to act as a chiral ligand makes it a valuable tool for the synthesis of chiral compounds. While there is still much to learn about the mechanism of action and potential applications of this compound, ongoing research is likely to yield new insights and discoveries in the future.

Synthesis Methods

The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) can be achieved by reacting tin(IV) chloride with tartaric acid in the presence of a base. The resulting compound is a white solid that is soluble in water and other polar solvents.

Scientific Research Applications

2,3-Dihydroxybutanedioate;tin(4+) is commonly used in asymmetric synthesis as a chiral ligand. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral catalysts for use in organic reactions.

properties

CAS RN

14844-29-2

Product Name

2,3-Dihydroxybutanedioate;tin(4+)

Molecular Formula

C4H4O6Sn+2

Molecular Weight

266.78 g/mol

IUPAC Name

2,3-dihydroxybutanedioate;tin(4+)

InChI

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+4/p-2

InChI Key

BEDWIHMMPCXSCV-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4]

Other CAS RN

14844-29-2

synonyms

tin tartrate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.